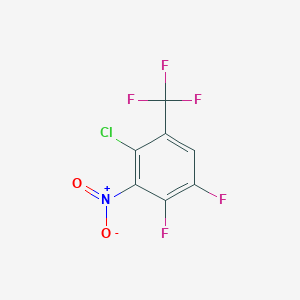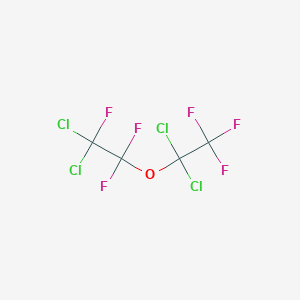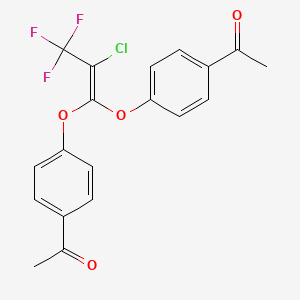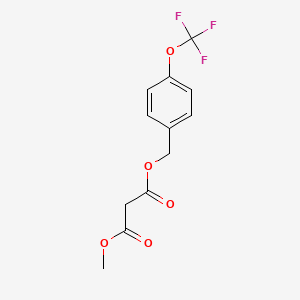
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene, or 6-Cl-2,3-DF-5-TFMNB, is a synthetic organic compound that has been gaining popularity in the scientific community due to its unique properties. It has been used in a variety of applications, including as a reagent for synthesis of other compounds, as a catalyst for organic reactions, and as a fluorescent probe for biochemical studies.
Scientific Research Applications
6-Cl-2,3-DF-5-TFMNB has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 2-fluoro-3-chloro-5-(trifluoromethyl)nitrobenzene. It has also been used as a catalyst for organic reactions, such as the Suzuki coupling reaction. In addition, it has been used as a fluorescent probe for biochemical studies, such as the detection of DNA and proteins.
Mechanism of Action
The mechanism of action of 6-Cl-2,3-DF-5-TFMNB is not fully understood. However, it is believed that the compound acts as an electron-donating group, which enables it to interact with other molecules and catalyze organic reactions. It is also believed that the compound can act as a fluorescent probe, as it has been shown to absorb light in the ultraviolet and visible regions of the spectrum.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-2,3-DF-5-TFMNB have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in cell culture studies, indicating that it is unlikely to cause adverse effects in humans.
Advantages and Limitations for Lab Experiments
6-Cl-2,3-DF-5-TFMNB has several advantages for lab experiments. It is relatively inexpensive and readily available, and it is stable in a wide range of conditions. In addition, it is non-toxic and non-mutagenic, making it safe to use in laboratory settings. However, it is also important to note that 6-Cl-2,3-DF-5-TFMNB is sensitive to light and heat, so it should be stored and handled with care.
Future Directions
The future directions for 6-Cl-2,3-DF-5-TFMNB are numerous. Further research could be conducted to investigate the compound’s potential applications in medicine and biotechnology, such as its use as a drug delivery system or as a fluorescent probe for imaging and diagnostics. In addition, further research could be conducted to investigate the compound’s potential as a catalyst for organic reactions, such as the Suzuki coupling reaction. Finally, further research could be conducted to investigate the compound’s potential as a reagent for the synthesis of other compounds.
Synthesis Methods
6-Cl-2,3-DF-5-TFMNB can be synthesized from a variety of starting materials, including 2,3-difluoro-5-(trifluoromethyl)nitrobenzene, chloroform, and a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the chlorine atom of the chloroform molecule is replaced by the nitro group of the nitrobenzene molecule. The reaction is typically carried out at room temperature in an organic solvent, such as dichloromethane.
properties
IUPAC Name |
4-chloro-1,2-difluoro-3-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF5NO2/c8-4-2(7(11,12)13)1-3(9)5(10)6(4)14(15)16/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMBWCFYESBWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-difluoro-5-(trifluoromethyl)nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)


